molecular formula C7H8BFO2 B152590 4-Fluoro-3-methylphenylboronic acid CAS No. 139911-27-6

4-Fluoro-3-methylphenylboronic acid

Cat. No. B152590
CAS RN: 139911-27-6
M. Wt: 153.95 g/mol
InChI Key: JCIJCHSRVPSOML-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenylboronic acid, also known as 3-Methyl-4-fluorophenylboronic acid or 4-Fluoro-3-methylbenzeneboronic acid, is a chemical compound with the linear formula FC6H3(CH3)B(OH)2 . It has a molecular weight of 153.95 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylphenylboronic acid is represented by the formula FC6H3(CH3)B(OH)2 . The InChI key for this compound is JCIJCHSRVPSOML-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-Fluoro-3-methylphenylboronic acid can be used as a reactant in several types of reactions. These include the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, and Suzuki-Miyaura cross-coupling and Heck reactions under air .


Physical And Chemical Properties Analysis

4-Fluoro-3-methylphenylboronic acid is a solid at 20°C . The melting point is between 212-217°C .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Fluoro-3-methylphenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds between various aryl or vinyl boronic acids and aryl or vinyl halides or triflates. The process is facilitated by a palladium catalyst and is renowned for its tolerance to a multitude of functional groups, its operational simplicity, and its applicability to a wide range of compounds.

Inhibitors of Neuronal Nitric Oxide Synthase

In medicinal chemistry, this compound serves as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . These inhibitors are significant because they can modulate the production of nitric oxide, a critical molecule in the nervous system, cardiovascular system, and immune response.

Allylic Arylation

The compound is used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation reactions . This application is crucial in the synthesis of chiral molecules, which are essential for creating pharmaceuticals that are more effective and have fewer side effects.

C-H Functionalization Reactions

4-Fluoro-3-methylphenylboronic acid: is employed in solvent-free catalytic C-H functionalization reactions . These reactions are part of a broader push towards more sustainable and efficient chemical synthesis by directly modifying typically unreactive C-H bonds without the need for pre-functionalization.

Homocoupling Reactions

This boronic acid is a reactant in homocoupling reactions, which are used to synthesize biaryls . Biaryls are a structural motif commonly found in natural products, pharmaceuticals, and materials science.

Heck Reactions

Lastly, it is utilized in Heck reactions under air . The Heck reaction is another valuable carbon-carbon bond-forming reaction used extensively in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

4-Fluoro-3-methylphenylboronic acid (4-FMPBA) is an organoboronic acid that is extensively employed in diverse scientific research endeavors . It is a versatile reagent that finds application across multiple disciplines, including organic synthesis, medicinal chemistry, and biochemistry . The primary targets of 4-FMPBA are the enzymes involved in these biochemical reactions .

Mode of Action

The mode of action of 4-FMPBA involves its interaction with these enzymes, facilitating various chemical reactions. For instance, it is used as a reactant for the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also plays a role in stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Biochemical Pathways

4-FMPBA is involved in several biochemical pathways. It is used in Suzuki-Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions . This reaction involves the coupling of an organoboron compound (like 4-FMPBA) with a halide or pseudohalide using a palladium catalyst .

Result of Action

The result of 4-FMPBA’s action is the facilitation of various chemical reactions. For example, it enables the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase . It also allows for stereoselective desymmetrizing rhodium-catalyzed allylic arylation .

Action Environment

The action of 4-FMPBA is influenced by the reaction environment. For instance, the Suzuki-Miyaura cross-coupling reaction, in which 4-FMPBA is used, requires exceptionally mild and functional group tolerant reaction conditions . The stability and reactivity of 4-FMPBA can also be affected by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name

(4-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIJCHSRVPSOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379109
Record name 4-Fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylphenylboronic acid

CAS RN

139911-27-6
Record name 4-Fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorotoluene (6 g, 31.7 mmol) was dissolved in dry THF (50 mL) and cooled to −78° C. under N2. n-BuLi (14 mL, 2.5M solution in THF) was added slowly using a dry syringe. Cloudiness appeared. The reaction was stirred for 40 minutes at −78° C. Triisopropyl borate (22 mL, 95 mmol) was slowly added while stirring. The reaction was allowed to warm to room temperature. Stirring continued for an additional 2 hours. A pale yellow, cloudy solution formed. (TLC (1:2 ethyl acetate/hexanes)) indicated disappearance of the starting material. The reaction was quenched by adding 10% aqueous NaOH (200 mL). After stirring for 45 minutes, 10% citric acid solution (300 mL) was added until, pH ˜5.0. The product was extracted with ethyl acetate (500 mL). The organic phase was washed with brine and dried over MgSO4, and filtered. The filtrate was concentrated under reduced pressure to provide an off white solid (yield: 4.1 g, 84%).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
84%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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